6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether
Description
Chemical Structure and Properties
The compound 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether (IUPAC name) features a pyrimidine core substituted at the 2-position with a phenyl group, at the 4-position with a methoxy group, and at the 6-position with a [(4-chlorophenyl)sulfanyl]methyl moiety. Its molecular formula is C₁₉H₁₅ClN₂OS, with a molecular weight of approximately 354.85 g/mol .
For example, sulfonyl chlorides and triethylamine in refluxing ethylene dichloride are commonly used to introduce sulfanyl or ether groups to pyrimidine scaffolds . Microwave-assisted synthesis, as noted in , could also enhance reaction efficiency for similar compounds .
Applications
Though specific biological data are lacking, structural analogs with sulfanyl and chlorophenyl groups are often explored for antimicrobial, anticancer, or kinase inhibitory activities due to their electronic and steric properties .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-22-17-11-15(12-23-16-9-7-14(19)8-10-16)20-18(21-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFPPZGKCBGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction, along with other purification and isolation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target compound’s chlorophenyl group.
- Hydroxyl vs. Methoxy: The 4-pyrimidinol derivative may exhibit higher polarity and hydrogen-bonding capacity, impacting solubility and target binding.
Insights :
Biological Activity
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether is a complex organic compound with potential biological activity. Its unique structure, featuring a pyrimidine ring and a chlorophenyl sulfanyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H15ClN2OS
- Molecular Weight : 342.85 g/mol
- CAS Number : 338960-71-7
- Predicted Boiling Point : 474.9 ± 45.0 °C
- Density : 1.26 ± 0.1 g/cm³
- pKa : 5.14 ± 0.10
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. It may function as an inhibitor or modulator of these targets, leading to various downstream effects:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate access.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering physiological responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Compounds may disrupt the cell cycle, leading to increased apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress, further promoting cell death.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, making them suitable candidates for further investigation in treating infectious diseases.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study evaluated the cytotoxic effects of pyrimidine derivatives on different cancer cell lines, revealing that compounds with similar structures significantly inhibited cell proliferation (Source: BenchChem) .
- Antimicrobial Activity Assessment :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Therapeutic Use |
|---|---|---|---|
| 4-Chlorophenylacetic acid | Structure | Anticancer | Cancer therapy |
| Piperine | Structure | Anticancer | Cancer therapy |
Q & A
Q. What synthetic routes are commonly employed for preparing 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-chlorothiophenol with a methylene halide (e.g., CH₂Br₂) to form the (4-chlorophenyl)sulfanylmethyl intermediate.
- Step 2: Couple this intermediate to a pre-functionalized pyrimidine core (e.g., 2-phenyl-4-pyrimidinyl methyl ether) under basic conditions (e.g., K₂CO₃ in DMF).
Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C to balance reactivity and side reactions), and stoichiometric ratios (1:1.2 molar ratio of pyrimidine to intermediate). Purity is confirmed via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methyl ether (δ ~3.8 ppm), and sulfanyl-methyl (δ ~4.2 ppm).
- ¹³C NMR: Confirm pyrimidine carbons (δ 150–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or phenyl groups).
- IR Spectroscopy: Detect C-S (600–700 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches.
Cross-referencing with crystallographic data (if available) ensures structural accuracy .
Q. How can researchers design initial biological activity screens for this compound?
Answer:
- Target Selection: Prioritize enzymes/receptors with known pyrimidine affinity (e.g., kinases, DHFR).
- Assay Types:
- In vitro enzyme inhibition (IC₅₀ determination via fluorometric or colorimetric assays).
- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa or MCF-7).
- Controls: Include positive controls (e.g., methotrexate for DHFR inhibition) and solvent-only blanks.
Data interpretation should account for solubility limitations (use DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software provides:
- Bond Lengths/Angles: Confirm sulfanyl-methyl linkage (C-S bond ~1.8 Å) and pyrimidine planarity.
- Torsional Angles: Assess conformational flexibility of the 4-chlorophenyl group.
- Intermolecular Interactions: Identify π-π stacking (pyrimidine-phenyl) or halogen bonding (Cl···O/N). Refinement protocols (e.g., SHELXL) should employ high-resolution data (R-factor < 0.05) .
Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?
Answer:
- Data Normalization: Standardize assay conditions (pH, temperature) across labs.
- Computational Modeling: Use DFT (e.g., Gaussian) to predict electronic effects of substituents (e.g., Cl vs. F) on binding affinity.
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 4-(4-chlorophenyl)pyrimidines ). Discrepancies in IC₅₀ values may arise from assay sensitivity or cellular uptake differences, requiring orthogonal validation (e.g., SPR or ITC) .
Q. How can reaction mechanisms for sulfanyl-methyl incorporation be probed experimentally?
Answer:
- Kinetic Isotope Effects (KIE): Replace CH₂Br₂ with CD₂Br₂ to assess if C-S bond formation is rate-limiting.
- Trapping Intermediates: Use low temperatures (-78°C) and quench reactions to isolate thiolate intermediates via LC-MS.
- Computational Studies: Map energy profiles (e.g., Gibbs free energy) for possible SN2 vs. radical pathways using software like ORCA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
